N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1216765-92-2
Cat. No.: VC7222711
Molecular Formula: C19H21ClFN3O3S2
Molecular Weight: 457.96
* For research use only. Not for human or veterinary use.
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride - 1216765-92-2](/images/structure/VC7222711.png)
Specification
CAS No. | 1216765-92-2 |
---|---|
Molecular Formula | C19H21ClFN3O3S2 |
Molecular Weight | 457.96 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-4-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(20)10-8-13)19-21-17-15(27-19)5-4-6-16(17)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H |
Standard InChI Key | WTJWAGJQJHTPTH-UHFFFAOYSA-N |
SMILES | CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
N-(2-(Dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride (CAS: 1216994-88-5) is a benzamide derivative with a molecular formula of and a molecular weight of 458.0 g/mol . Its structure integrates multiple pharmacophores:
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A benzo[d]thiazol-2-yl core substituted with a methylsulfonyl group at position 4.
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A 4-fluorobenzamide moiety linked to the thiazole nitrogen.
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A dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility .
The compound’s IUPAC name reflects its intricate substitution pattern, emphasizing the spatial arrangement of functional groups critical for target binding.
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous benzothiazole derivatives :
Step 1: Formation of 4-(methylsulfonyl)benzo[d]thiazol-2-amine
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Reacting 4-methylsulfonyl-2-aminobenzenethiol with cyanogen bromide under acidic conditions yields the thiazole ring .
Step 2: N-Alkylation with Dimethylaminoethyl Chloride
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The thiazole amine undergoes alkylation using 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., potassium carbonate) to introduce the dimethylaminoethyl side chain .
Step 3: Amide Coupling with 4-Fluorobenzoyl Chloride
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The secondary amine is acylated with 4-fluorobenzoyl chloride in dichloromethane, catalyzed by triethylamine .
Step 4: Hydrochloride Salt Formation
Optimization Challenges
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Steric Hindrance: Bulky substituents on the thiazole ring may reduce reaction yields, necessitating excess reagents or prolonged reaction times .
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Purification: Column chromatography with gradients of ethyl acetate and hexane is typically required to isolate the pure compound .
Physicochemical Properties
The methylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the fluorine atom improves membrane permeability through hydrophobic interactions . The hydrochloride salt form increases aqueous solubility, favoring bioavailability in physiological environments .
Comparative Analysis with Related Compounds
The hydrochloride salt in the target compound confers superior solubility compared to non-ionic analogs . The methylsulfonyl group may enhance target residence time relative to methoxy or thioether substituents .
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